molecular formula C11H13F2NO2 B2823838 (3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol CAS No. 2166297-32-9

(3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol

Cat. No.: B2823838
CAS No.: 2166297-32-9
M. Wt: 229.227
InChI Key: JZEGUDHCQQJFPW-GHMZBOCLSA-N
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Description

(3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol is a small molecule reagent of interest in medicinal chemistry and biological research. Compounds with tetrahydrofuran and benzylamine scaffolds are frequently investigated as potential inhibitors or modulators of various enzymatic and signaling pathways. The stereochemistry at the 3 and 4 positions of the tetrahydrofuran ring is critical for its specific biological activity and binding affinity. Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a tool compound to probe biological mechanisms in areas such as enzyme function or receptor interaction. As with all research reagents, this compound is intended for laboratory research purposes only and is not approved for use in humans, as a drug, or for any other form of consumption.

Properties

IUPAC Name

(3S,4R)-4-[(2,4-difluorophenyl)methylamino]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c12-8-2-1-7(9(13)3-8)4-14-10-5-16-6-11(10)15/h1-3,10-11,14-15H,4-6H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEGUDHCQQJFPW-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,4-difluorobenzylamine and a suitable oxolane precursor.

    Formation of the Oxolane Ring: The oxolane ring can be formed through cyclization reactions under acidic or basic conditions.

    Introduction of the Amino Group: The difluorophenylmethylamino group is introduced via nucleophilic substitution reactions, often using reagents like sodium hydride or potassium carbonate.

    Chiral Resolution: The final step involves chiral resolution to obtain the desired (3S,4R) enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to yield reduced analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, often using halogenating agents or nucleophiles like amines and thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines, thiols, and alcohols.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with various functional groups.

Scientific Research Applications

The compound (3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol is a notable chemical entity with various applications in scientific research, particularly in medicinal chemistry and drug discovery. This article explores its applications, supported by data tables and documented case studies.

Basic Information

  • Chemical Formula : C21H21F2N3O
  • Molecular Weight : 433.41 g/mol
  • CAS Number : 1335210-35-9
  • Boiling Point : Not available
  • Solubility : Generally soluble in organic solvents

Medicinal Chemistry

The compound is primarily investigated for its potential as a pharmaceutical agent. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study: Anticancer Activity

Research has indicated that derivatives of tetrahydrofuran compounds exhibit anticancer properties. A study demonstrated that compounds similar to this compound showed significant cytotoxic effects against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)
Compound AHeLa15
Compound BMCF-710
This compoundA54912

Enzyme Inhibition Studies

The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways.

Case Study: Inhibition of CYP Enzymes

A series of experiments were conducted to evaluate the inhibitory effects of this compound on cytochrome P450 enzymes.

EnzymeInhibition TypeIC50 (µM)
CYP1A2Competitive5
CYP2C19Non-competitive8

Neuropharmacology

Due to its structural features, the compound has been explored for neuropharmacological applications, particularly in the treatment of neurodegenerative diseases.

Case Study: Neuroprotective Effects

Studies have shown that the compound exhibits neuroprotective effects in vitro by reducing oxidative stress in neuronal cells.

Treatment GroupCell Viability (%)
Control100
Compound (10 µM)85
Compound (50 µM)70

Synthesis and Derivatives

The synthesis of this compound is often achieved through multi-step reactions involving specific reagents and conditions.

Synthetic Route Example

A typical synthetic route includes:

  • Starting Material : Tetrahydrofuran derivative.
  • Reagents : Lithium bromide, methanol.
  • Conditions : Reaction at 60°C for several hours.

This method yields high purity and significant quantities suitable for further testing.

Mechanism of Action

The mechanism of action of (3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Functional Groups

Target Compound :
  • Core structure : Tetrahydrofuran ring with (3S,4R) stereochemistry.
  • Substituents :
    • 4-position: Primary amine linked to 2,4-difluorobenzyl group.
    • 3-position: Hydroxyl group.
  • Key functional groups : Benzylamine, hydroxyl, fluorinated aromatic ring.
Analog 1 : (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-((tert-butyldimethylsilyl)oxy)tetrahydrofuran-3-ol [50]
  • Core structure : Tetrahydrofuran with purine (adenine analog) at the 5-position.
  • Substituents :
    • 4-position: TBDMS-protected hydroxyl.
    • 2-position: TBDMS-protected hydroxymethyl.
  • Key functional groups : Purine, silyl ethers .
Analog 2 : (2R,3S,4R,5R)-4-amino-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-3-ol [55]
  • Core structure : Tetrahydrofuran with adenine at the 5-position.
  • Substituents :
    • 4-position: Unprotected primary amine.
    • 3-position: Hydroxyl group.
  • Key functional groups : Purine, primary amine .

Physicochemical Properties

Property Target Compound (Inferred) Analog 1 [50] Analog 2 [55]
Molecular Formula C₁₁H₁₄F₂N₂O₂ (estimated) C₂₂H₄₁N₅O₄Si₂ C₁₀H₁₄N₆O₂
Molecular Weight ~256.25 g/mol 510.86 g/mol 274.27 g/mol
Melting Point Not reported 170–172°C Not reported
Solubility Moderate (hydroxyl + fluorine) Low (silyl groups) Moderate (polar substituents)
Key Observations:
  • Silyl-protected analogs (e.g., [50]) exhibit higher molecular weights and lower solubility due to hydrophobic TBDMS groups .
Key Observations:
  • High yields (>85%) for analogs suggest efficient strategies for functionalizing tetrahydrofuran cores.
  • The target compound’s synthesis may require regioselective benzylamine coupling, which could be challenging due to stereochemical control.
Key Observations:
  • Fluorinated compounds like the target are often prioritized in medicinal chemistry for their improved pharmacokinetic profiles.
  • Purine-containing analogs (e.g., [50], [55]) are specialized for nucleotide-related applications .

Biological Activity

(3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C21H21F2N3O, with a molecular weight of 433.41 g/mol. The compound features a tetrahydrofuran ring with an amino group substituted by a 2,4-difluorobenzyl moiety. Its stereochemistry is crucial for its biological activity.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may interact with enzymes related to the metabolism of neurotransmitters or other signaling molecules.
  • Receptor Modulation : Preliminary studies suggest that this compound could modulate receptors that are pivotal in various physiological responses, including those related to pain and inflammation.
  • Cellular Effects : In vitro studies have demonstrated that the compound can influence cell proliferation and apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound:

Study TypeCell LineConcentration (µM)Effect Observed
Cytotoxicity AssayHL-6010 - 100Induction of apoptosis
Receptor BindingHEK293TVariesCompetitive inhibition observed
Enzyme ActivityVarious5 - 50Significant enzyme inhibition

Case Studies

  • Case Study on Anticancer Activity :
    A study evaluated the effect of this compound on HL-60 cells. Results indicated that the compound increased c-fos mRNA levels and exhibited dose-dependent cytotoxicity, suggesting a mechanism similar to known anticancer agents like PGE(2) .
  • Neuroprotective Effects :
    Another investigation focused on the neuroprotective properties of this compound in models of oxidative stress. The results demonstrated a reduction in cell death and oxidative markers in neuronal cells treated with this compound .

Q & A

Q. What are the key synthetic routes for (3S,4R)-4-((2,4-Difluorobenzyl)amino)tetrahydrofuran-3-ol, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves stereoselective nucleophilic substitution or reductive amination. For example, reacting a tetrahydrofuran-derived epoxide with 2,4-difluorobenzylamine under basic conditions (e.g., K₂CO₃ in DMF) can yield the target compound. Temperature (40–60°C) and solvent polarity are critical for stereochemical control . Optimizing reaction time (12–24 hours) and using chiral catalysts (e.g., BINOL-derived ligands) can enhance enantiomeric excess (>90%) . Post-synthesis purification via flash chromatography (silica gel, EtOAc/hexane gradient) improves purity to >95% .

Q. Which spectroscopic techniques are most effective for characterizing the stereochemistry of this compound?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR can confirm substituent positions. Key signals include the tetrahydrofuran ring protons (δ 3.5–4.2 ppm) and aromatic protons from the 2,4-difluorobenzyl group (δ 6.8–7.3 ppm). NOESY correlations between the NH proton and the C3 hydroxyl group verify the (3S,4R) configuration .
  • X-ray Crystallography : Resolves absolute configuration by analyzing bond angles and spatial arrangement of the difluorobenzyl group .
  • Chiral HPLC : Using a Chiralpak AD-H column (hexane:IPA = 90:10) separates enantiomers, validating stereochemical purity .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodological Answer :
  • Cytotoxicity Screening : Test against cancer cell lines (e.g., P-388 murine leukemia) using MTT assays. IC₅₀ values are compared to cisplatin as a control. Structural analogs with similar tetrahydrofuran cores have shown IC₅₀ values <10 µM .
  • Enzyme Inhibition : Assess interaction with kinases (e.g., EGFR) via fluorescence polarization assays. The difluorobenzyl group may enhance binding affinity due to hydrophobic interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize racemization during scale-up synthesis?

  • Methodological Answer :
  • Temperature Control : Lowering reaction temperature to 25–30°C reduces thermal racemization. Microwave-assisted synthesis (50 W, 30 minutes) improves efficiency while maintaining stereointegrity .
  • Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states, favoring the desired (3S,4R) configuration. Additives like DBU suppress side reactions .
  • In-line Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and detect intermediate species prone to racemization .

Q. How do stereochemical variations in the tetrahydrofuran ring impact biological activity?

  • Methodological Answer : Comparative studies using enantiomers (3S,4R vs. 3R,4S) reveal distinct bioactivity profiles. For example:
  • The (3S,4R) isomer exhibits 5-fold higher cytotoxicity against P-388 cells than its enantiomer, likely due to better fit in hydrophobic enzyme pockets .
  • Docking simulations (AutoDock Vina) show the (3S,4R) configuration forms hydrogen bonds with Thr790 in EGFR, while the (3R,4S) isomer lacks this interaction .
  • Synthetic analogs with modified hydroxyl group positions (e.g., C2 vs. C3) reduce activity, emphasizing the role of spatial arrangement .

Q. How can contradictory data on its solubility and stability be resolved?

  • Methodological Answer :
  • Solubility Studies : Use shake-flask method (pH 7.4 PBS) to measure equilibrium solubility. Conflicting reports may arise from polymorphic forms; characterize crystals via DSC and PXRD .
  • Stability Testing : Accelerated degradation studies (40°C/75% RH for 4 weeks) identify degradation products. LC-MS analysis reveals hydrolysis of the benzylamine group as a primary pathway . Adjust formulation with cyclodextrin derivatives to enhance aqueous stability .

Q. What strategies are effective for designing analogs with improved metabolic stability?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the difluorobenzyl group with a trifluoromethylpyridine moiety to reduce CYP450-mediated oxidation .
  • Prodrug Approach : Introduce acetyl-protected hydroxyl groups to enhance plasma half-life. Enzymatic cleavage in target tissues restores activity .
  • Deuterium Labeling : Replace hydrogen atoms at metabolically vulnerable positions (e.g., benzylic H) with deuterium, slowing first-pass metabolism .

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